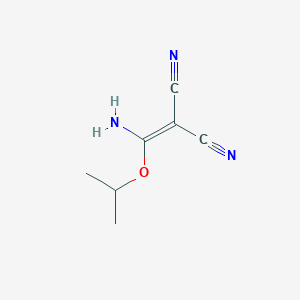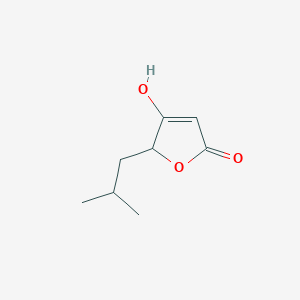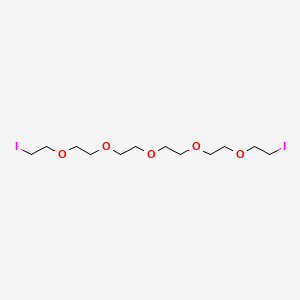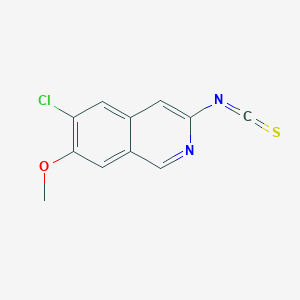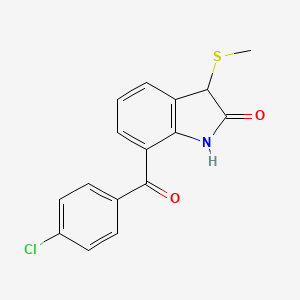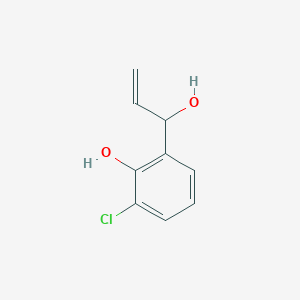
2-chloro-6-(1-hydroxyprop-2-en-1-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-6-(1-hydroxyprop-2-en-1-yl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chlorine atom at the second position and a hydroxypropenyl group at the sixth position of the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-(1-hydroxyprop-2-en-1-yl)phenol can be achieved through several synthetic routes. One common method involves the chlorination of 2-hydroxy-6-(1-hydroxy-2-propenyl)phenol using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired position.
Another approach involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the phenol is coupled with a chlorinated aryl halide in the presence of a palladium catalyst. This method offers high selectivity and yields under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and high yields. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-(1-hydroxyprop-2-en-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxypropenyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form 2-chloro-6-(1-hydroxypropyl)phenol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 2-Chloro-6-(1-oxo-2-propenyl)phenol or 2-Chloro-6-(1-carboxy-2-propenyl)phenol.
Reduction: 2-Chloro-6-(1-hydroxypropyl)phenol.
Substitution: 2-Methoxy-6-(1-hydroxy-2-propenyl)phenol.
Scientific Research Applications
2-chloro-6-(1-hydroxyprop-2-en-1-yl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties. It is used in assays to evaluate its effects on various biological systems.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used as an intermediate in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-6-(1-hydroxyprop-2-en-1-yl)phenol involves its interaction with specific molecular targets. The hydroxypropenyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The chlorine atom can participate in halogen bonding, further modulating the compound’s interactions with its targets.
In biological systems, the compound may exert its effects through the inhibition of enzymes or the disruption of cellular processes. Its antioxidant properties can protect cells from oxidative damage, while its antimicrobial activity can inhibit the growth of pathogenic microorganisms .
Comparison with Similar Compounds
2-chloro-6-(1-hydroxyprop-2-en-1-yl)phenol can be compared with other similar compounds such as:
2-Chloro-4-(1-hydroxy-2-propenyl)phenol: Similar structure but with the hydroxypropenyl group at the fourth position.
2-Bromo-6-(1-hydroxy-2-propenyl)phenol: Bromine atom instead of chlorine.
2-Chloro-6-(1-hydroxy-2-butenyl)phenol: Butenyl group instead of propenyl.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
911817-91-9 |
|---|---|
Molecular Formula |
C9H9ClO2 |
Molecular Weight |
184.62 g/mol |
IUPAC Name |
2-chloro-6-(1-hydroxyprop-2-enyl)phenol |
InChI |
InChI=1S/C9H9ClO2/c1-2-8(11)6-4-3-5-7(10)9(6)12/h2-5,8,11-12H,1H2 |
InChI Key |
HOGMXFIXGFAILC-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1=C(C(=CC=C1)Cl)O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butyl N-{2-[4-(methylamino)phenyl]ethyl}carbamate](/img/structure/B8547518.png)

![2-(2-(1H-pyrazolo[3,4-b]pyridin-4-yl)thiazol-4-yl)ethanenitrile](/img/structure/B8547541.png)
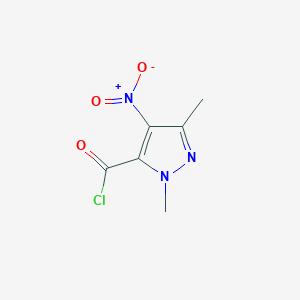
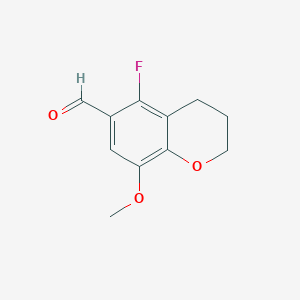
![[5-(3-Chloropropyl)-2-furyl]methanol](/img/structure/B8547552.png)
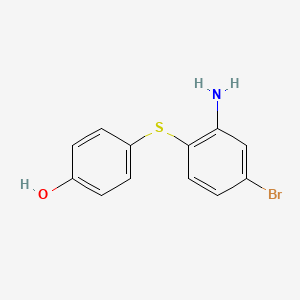
![methyl 7-(4-fluorophenyl)-2-methylsulfanylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B8547558.png)
